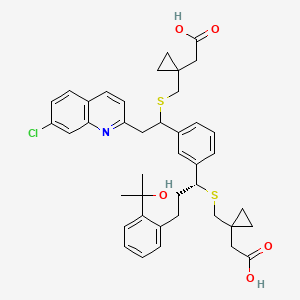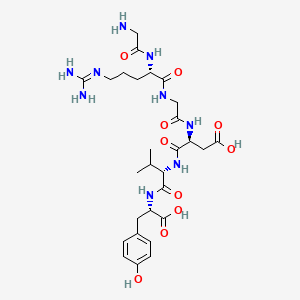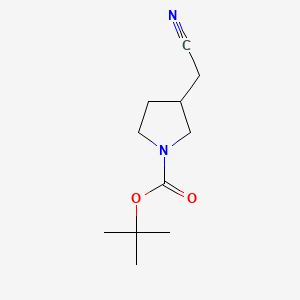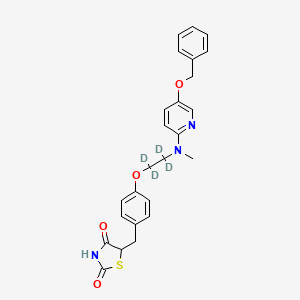
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major) is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in biochemical research due to its unique properties. It is used as a tracer in metabolic studies and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric Acid. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. This is achieved through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the compound. The final product is then purified and characterized to confirm its structure and isotopic composition .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of branched-chain amino acids.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its role as a tracer in metabolic studies. The deuterium labeling allows for the tracking of the compound through various biochemical pathways. It interacts with specific enzymes and receptors, providing insights into metabolic processes and the effects of deuterium substitution on pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-oxovaleric Acid Sodium Salt
- 3-Methyl-2-oxopentanoic Acid Sodium Salt
- DL-α-Keto-β-methylvaleric Acid Sodium Salt
- Ketoisoleucine Sodium Salt
Uniqueness
3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms enhance the stability and allow for precise tracking in biochemical pathways, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1795037-03-4 |
|---|---|
Fórmula molecular |
C6H9NaO3 |
Peso molecular |
160.174 |
Nombre IUPAC |
sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2; |
Clave InChI |
SMDJDLCNOXJGKC-FIRJCWQZSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Sinónimos |
2-Oxo-3-methylpentanoic Acid-d8 Sodium Salt; 3-Methyl-2-oxopentanoic Acid-d8 Sodium Salt; Sodium 3-methyl-2-oxopentanoate-d8; Sodium 3-methyl-2-oxovalerate-d8; Sodium α-Keto-β-methylvalerate-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)

![3H-thieno[2,3-e]benzimidazole](/img/structure/B587332.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-Dioxan-2-yl)-1-(3-pyridinyl)propyl]-2-methyl-2-propanesulfinamide](/img/structure/B587336.png)



